molecular formula C12H16O3 B021252 2-(Diethoxymethyl)benzaldehyde CAS No. 103890-70-6

2-(Diethoxymethyl)benzaldehyde

Cat. No. B021252
CAS RN: 103890-70-6
M. Wt: 208.25 g/mol
InChI Key: HHYOOLILMDESPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is a colorless liquid with a sweet, fruity odor. It is commonly used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. However, its potential applications go beyond its use in these industries. In

Scientific Research Applications

  • 2-(2-oxo-3-phenylpropyl)benzaldehydes serve as efficient starting materials for synthesizing 3-phenyl-2-naphthols and 2-hydroxy-3-phenyl-1,4-naphthoquinones, which have applications in the synthesis of complex chemical structures (Martínez et al., 2005).

  • Functionalized 2H and 13C labeled benzaldehydes, including variants of 2-(Diethoxymethyl)benzaldehyde, are synthesized for use in natural product and pharmaceutical drug development (Boga et al., 2014).

  • Asymmetric synthesis of compounds such as (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin can be achieved using reactor concepts that ensure high productivity and purity with minimal enzyme consumption (Kühl et al., 2007).

  • The 2-Hydroxypropyl-β-cyclodextrin polymer effectively facilitates the synthesis of benzaldehyde in water, demonstrating excellent substrate conversion and product selectivity, and can be recycled without loss of activity (Yang & Ji, 2013).

  • Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde enhance solid-phase organic synthesis by providing high-purity products (Swayze, 1997).

  • New heterotelechelic PEG-containing benzaldehyde and 2-pyridyldithio end groups have been synthesized using 4-(diethoxymethyl)benzyl alkoxide, highlighting its use in polymer science (Akiyama et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, 3-(Diethoxymethyl)benzaldehyde, suggests that it is a combustible liquid . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

The use of 2-(Diethoxymethyl)benzaldehyde as a starting material in the synthesis of Terpyridinebenzaldehyde isomers represents a promising direction for future research . This methodology offers substantial advantages and could be further explored for the synthesis of other chemical compounds .

properties

IUPAC Name

2-(diethoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-8-6-5-7-10(11)9-13/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYOOLILMDESPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544842
Record name 2-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103890-70-6
Record name 2-(Diethoxymethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103890-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10.4 g of 2-bromobenzaldehyde diethyl acetal in 200 ml of dry diethyl ether at −65° C. was added 27.5 ml of a 1.6 M solution of butyllithium in hexanes. The solution was stirred at this temperature for 30 min. then slowly warmed to −40° C. when 3.4 ml of dimethylformamide was added dropwise. The reaction was warmed to room temperature then 100 ml of water was added and the organic layer was separated. The aqueous layer was extracted with two 100 ml portions of ether and the combined organic extracts were dried over sodium sulfate and evaporated to give 8.5 g of 2-formylbenzaldehyde diethylacetal as an oil; 1H-NMR (200 MHz, CDCl3) d 5.06 (CHOEt).
Quantity
10.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethoxymethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Diethoxymethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Diethoxymethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Diethoxymethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Diethoxymethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Diethoxymethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.